2-Methoxy-4-methyl-5-nitrobenzamide
Overview
Description
2-Methoxy-4-methyl-5-nitrobenzamide is an organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is a derivative of benzamide, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-Methoxy-4-methyl-5-nitrobenzamide typically involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide . This reaction is characterized by the use of 1H and 13C-NMR spectra for characterization . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing a superior and recoverable catalyst, low reaction times, and high yields .
Chemical Reactions Analysis
2-Methoxy-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include methyl iodide, diatomite earth@IL/ZrCl4, and various reducing agents . The major products formed from these reactions include different benzamide derivatives, such as 4-amino-2-methoxybenzamide and N,2-dimethoxy-N-methyl-4-nitrobenzamide .
Scientific Research Applications
2-Methoxy-4-methyl-5-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzamide involves its interaction with molecular targets and pathways in biological systems. The compound acts as a functional disruptor of α-helix structures, which are crucial in various biological processes . It also targets specific receptors, such as CCR3, which are involved in inflammatory responses .
Comparison with Similar Compounds
2-Methoxy-4-methyl-5-nitrobenzamide can be compared with other similar compounds, such as:
2-Methoxy-4-nitrobenzamide: A nitroamide derivative with similar chemical properties.
4-Amino-2-methoxybenzamide: An aminobenzamide derivative used in similar applications.
N,2-Dimethoxy-N-methyl-4-nitrobenzamide: A Weinreb amide derivative with unique properties.
These compounds share similar functional groups and chemical properties but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
2-methoxy-4-methyl-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-8(15-2)6(9(10)12)4-7(5)11(13)14/h3-4H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPRXFNLZUUORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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